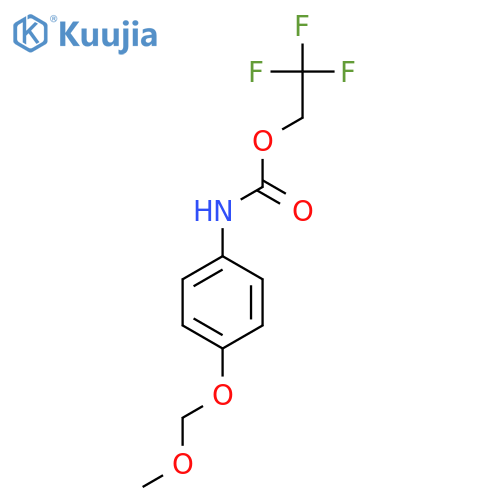

Cas no 1803612-08-9 (2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate)

2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate

- 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate

-

- MDL: MFCD28505705

- インチ: 1S/C11H12F3NO4/c1-17-7-19-9-4-2-8(3-5-9)15-10(16)18-6-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

- InChIKey: FQXZVRKBQBLFLB-UHFFFAOYSA-N

- ほほえんだ: FC(COC(NC1C=CC(=CC=1)OCOC)=O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 278

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 56.8

2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206441-0.25g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 0.25g |

$389.0 | 2023-09-16 | |

| Enamine | EN300-206441-0.05g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 0.05g |

$182.0 | 2023-09-16 | |

| Enamine | EN300-206441-10g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 10g |

$3376.0 | 2023-09-16 | |

| Aaron | AR01BAGQ-5g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 5g |

$3156.00 | 2023-12-15 | |

| Aaron | AR01BAGQ-500mg |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 500mg |

$868.00 | 2025-02-14 | |

| Aaron | AR01BAGQ-2.5g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 2.5g |

$2142.00 | 2023-12-15 | |

| 1PlusChem | 1P01BA8E-50mg |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 50mg |

$279.00 | 2024-06-18 | |

| 1PlusChem | 1P01BA8E-100mg |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 100mg |

$387.00 | 2024-06-18 | |

| 1PlusChem | 1P01BA8E-500mg |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 500mg |

$820.00 | 2024-06-18 | |

| Aaron | AR01BAGQ-1g |

2,2,2-trifluoroethyl N-[4-(methoxymethoxy)phenyl]carbamate |

1803612-08-9 | 95% | 1g |

$1105.00 | 2025-02-14 |

2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate 関連文献

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamateに関する追加情報

Research Brief on 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate (CAS: 1803612-08-9)

In recent years, the compound 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate (CAS: 1803612-08-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoroethyl and methoxymethoxy functional groups, has shown promising potential in various therapeutic applications. The unique chemical properties of this compound, including its stability and reactivity, make it a valuable candidate for further investigation in drug development and biochemical studies.

Recent studies have focused on the synthesis and optimization of 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate, aiming to enhance its bioavailability and therapeutic efficacy. Advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, have been employed to achieve high yields and purity. Researchers have also explored the compound's mechanism of action, particularly its interaction with biological targets, which could pave the way for novel treatments in areas such as oncology and neurology.

One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways. For instance, studies have demonstrated its inhibitory effects on certain kinases, which are critical in signal transduction and cellular proliferation. This property positions 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate as a potential lead compound for developing kinase inhibitors, a class of drugs with broad applications in cancer therapy.

In addition to its therapeutic potential, the compound has also been investigated for its pharmacokinetic properties. Preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights into its suitability for further clinical development. These studies have highlighted the compound's favorable metabolic stability and low toxicity, which are essential characteristics for any drug candidate.

Looking ahead, ongoing research aims to explore the broader applications of 2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate, including its potential use in combination therapies and targeted drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical practice. As the body of evidence grows, this compound may soon emerge as a cornerstone in the development of next-generation therapeutics.

1803612-08-9 (2,2,2-Trifluoroethyl N-4-(methoxymethoxy)phenylcarbamate) 関連製品

- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)

- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)

- 1822349-40-5(Benzeneacetic acid, α-amino-3-bromo-2,6-difluoro-, methyl ester)

- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)

- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)

- 607742-55-2(Sb 742457(gsk 742457))

- 2320956-48-5(2-(1H-1,3-benzodiazol-1-yl)-1-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octan-8-ylethan-1-one)

- 925005-58-9(6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

- 1795299-58-9(N-[1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl]-2,4-difluorobenzeneacetamide)

- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)